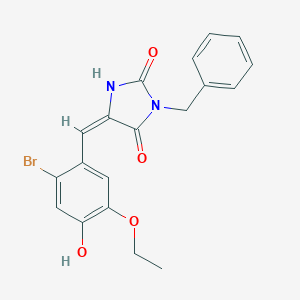![molecular formula C19H20FN3O2S B328310 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone](/img/structure/B328310.png)
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorobenzyl group, a methoxybenzylidene moiety, and a hydrazinecarbothioamide group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde intermediate.
Hydrazone Formation: The intermediate is then reacted with prop-2-en-1-ylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Cyclization and Thioamide Formation: The final step involves cyclization and introduction of the thioamide group using a reagent such as thiourea under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone or thioamide groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone or thioamide derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Benzylidene Derivatives: Compounds with similar benzylidene structures but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorobenzyl and methoxybenzylidene moieties, along with the hydrazinecarbothioamide group, make it a versatile compound for various applications.
特性
分子式 |
C19H20FN3O2S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
1-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C19H20FN3O2S/c1-3-10-21-19(26)23-22-12-14-8-9-17(18(11-14)24-2)25-13-15-6-4-5-7-16(15)20/h3-9,11-12H,1,10,13H2,2H3,(H2,21,23,26)/b22-12+ |
InChIキー |
JZFUGYYEGQWUMI-WSDLNYQXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OCC2=CC=CC=C2F |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)
![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)
![3-Benzyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B328231.png)
![(5E)-3-benzyl-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B328232.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328237.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
![3-Benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B328241.png)
![(5E)-3-benzyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328242.png)
![(5E)-3-benzyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328243.png)
![3-Benzyl-5-[3-methoxy-4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B328245.png)
![3-benzyl-5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328247.png)

